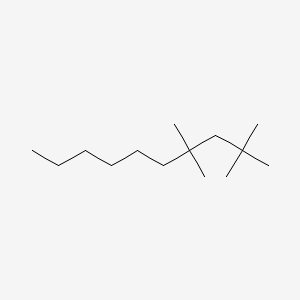![molecular formula C20H6Cl2F4O3 B3045289 3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 1044164-77-3](/img/structure/B3045289.png)
3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound characterized by its unique spiro structure, which includes multiple halogen atoms (chlorine and fluorine) and a fused benzofuran-xanthene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common approach is the condensation of resorcinol with 3,6-dichlorophthalic anhydride, followed by fluorination using appropriate fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate: Known for its use in dyes and pigments.
3,6-Dichloro-1,2,4,5-tetrazine: Used as an intermediate in organic synthesis.
Uniqueness
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. Its spiro structure also contributes to its stability and versatility in various applications .
Propiedades
Número CAS |
1044164-77-3 |
|---|---|
Fórmula molecular |
C20H6Cl2F4O3 |
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H6Cl2F4O3/c21-7-1-3-9-11(5-7)28-12-6-8(22)2-4-10(12)20(9)14-13(19(27)29-20)15(23)17(25)18(26)16(14)24/h1-6H |
Clave InChI |
QPJLSSSSULZPKX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)Cl |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[N-[2-[N-(carboxymethyl)-2-hydroxyanilino]ethyl]-2-hydroxyanilino]acetic acid](/img/structure/B3045220.png)






